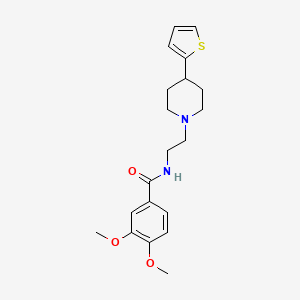
3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The benzamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The thiophene ring might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability. The presence of polar functional groups like the amide might increase its solubility in polar solvents .科学的研究の応用
Synthesis and Characterization
Research has been focused on synthesizing and characterizing compounds with structural similarities to 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, demonstrating diverse chemical reactions and methodologies. For instance, studies have detailed the synthesis of novel benzamides and their evaluation for antimicrobial activities, showcasing the compounds' structural establishment through various analytical techniques (Vinaya et al., 2008). Similar research efforts have synthesized novel compounds for wound-healing applications, indicating significant findings in the field of medicinal chemistry (Vinaya et al., 2009).
Biological Activities
Several studies have focused on the biological activities of related compounds, including their antimicrobial, anti-inflammatory, and analgesic properties. For example, research on substituted piperazine derivatives showed their synthesis, characterization, and biological evaluation, highlighting the potential therapeutic efficacy of these compounds against various bacterial strains (M. Vinaya et al., 2008). Furthermore, compounds have been developed with potential anti-inflammatory and analgesic activities, indicating their significance in designing new therapeutic agents (Abu‐Hashem et al., 2020).
Medicinal Chemistry and Drug Design
The applications extend to drug design, where the structural analogs of 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide are investigated for their potential as novel pharmacological agents. Research in this area has contributed to understanding the compounds' mechanism of action, receptor affinity, and therapeutic potential, particularly in the context of diseases requiring novel treatment strategies (Nozaki et al., 2012). This underscores the importance of these compounds in developing new drugs and therapies.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-6-5-16(14-18(17)25-2)20(23)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15H,7-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIJOLONLHSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)

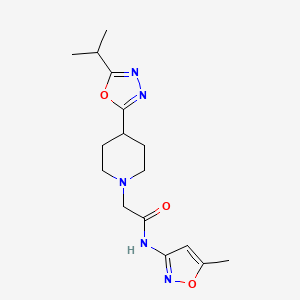


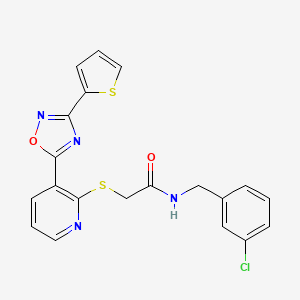
![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
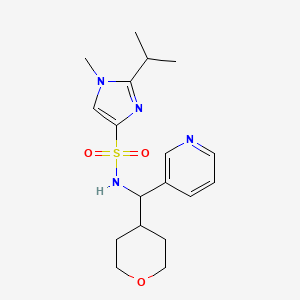
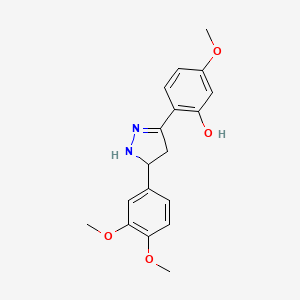
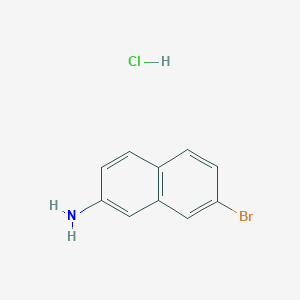
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)